molecular formula C20H21NO4 B363840 N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 897840-99-2

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B363840
CAS No.: 897840-99-2
M. Wt: 339.4g/mol
InChI Key: TVWPFUKOIDECNZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethylamine, 5-methyl-2-furylmethylamine, and 3-methylphenoxyacetic acid.

    Condensation Reaction: The amines are reacted with 3-methylphenoxyacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.

    Efficient Purification: Industrial purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or furyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new nucleophilic groups replacing the original functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(4-methylphenoxy)acetamide: Similar structure with a different position of the methyl group on the phenoxy ring.

    N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(3-chlorophenoxy)acetamide: Similar structure with a chlorine substituent on the phenoxy ring.

Uniqueness

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

897840-99-2

Molecular Formula

C20H21NO4

Molecular Weight

339.4g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H21NO4/c1-15-5-3-6-17(11-15)24-14-20(22)21(12-18-7-4-10-23-18)13-19-9-8-16(2)25-19/h3-11H,12-14H2,1-2H3

InChI Key

TVWPFUKOIDECNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Origin of Product

United States

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